Cas no 5469-51-2 (2-(2-methylbenzoyl)benzoic acid)

2-(2-Methylbenzoyl)benzoic acid is a benzoic acid derivative featuring a 2-methylbenzoyl substituent at the ortho position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural characteristics, including the aromatic ketone and carboxylic acid functional groups, make it a versatile building block for further chemical modifications. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for selective transformations, enabling precise synthesis of target molecules. The presence of both electron-donating and electron-withdrawing groups within the same molecule contributes to its utility in diverse synthetic pathways.
2-(2-methylbenzoyl)benzoic acid structure
5469-51-2 structure
Product name:2-(2-methylbenzoyl)benzoic acid
CAS No:5469-51-2
MF:C15H12O3
MW:240.253984451294
CID:942586
PubChem ID:230433

2-(2-methylbenzoyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methylbenzoyl)benzoic acid
    • 2'-Methyl-benzophenon-carbonsaeure-(2)
    • 2-o-Toluoyl-benzoesaeure
    • 2-o-toluoyl-benzoic acid
    • 2-o-Toluyl-benzoesaeure
    • AB-131
    • AC1L5JI8
    • Benzoic acid, 2-(2-methylbenzoyl)-
    • Benzoic acid, o-(o-toluoyl)-
    • carboxy-2 methyl-2' benzophenone
    • Maybridge1_000322
    • NSC25343
    • o-(o'-toluyl)benzoic acid
    • o-(o-Toluyl)benzoic acid
    • SureCN357669
    • CCG-46256
    • starbld0029040
    • SCHEMBL357669
    • 5469-51-2
    • 2-(2-METHYL-BENZOYL)-BENZOIC ACID
    • Oprea1_388157
    • MFCD00045834
    • DTXSID60282284
    • FYDVJEVAEUYKOB-UHFFFAOYSA-N
    • AB-131/11331785
    • SR-01000635965-1
    • HMS542G14
    • NSC-25343
    • Inchi: InChI=1S/C15H12O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-9H,1H3,(H,17,18)
    • InChI Key: FYDVJEVAEUYKOB-UHFFFAOYSA-N
    • SMILES: CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O

Computed Properties

  • Exact Mass: 240.07866
  • Monoisotopic Mass: 240.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • PSA: 54.37

2-(2-methylbenzoyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AG54442-1g
2-(2-methylbenzoyl)benzoic acid
5469-51-2 97%
1g
$993.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651396-5g
2-(2-Methylbenzoyl)benzoic acid
5469-51-2 98%
5g
¥14833.00 2024-05-09
A2B Chem LLC
AG54442-5g
2-(2-methylbenzoyl)benzoic acid
5469-51-2 97%
5g
$1529.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651396-1g
2-(2-Methylbenzoyl)benzoic acid
5469-51-2 98%
1g
¥9473.00 2024-05-09

2-(2-methylbenzoyl)benzoic acid Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Toluene
Reference
Regioselectivity in the reaction of alkylbenzenes with phthalic anhydride
Stanescu, Michaela Dina, Scientific Bulletin - Polytechnic Institute of Bucharest, 1990, 52(3-4), 67-72

2-(2-methylbenzoyl)benzoic acid Preparation Products

Additional information on 2-(2-methylbenzoyl)benzoic acid

Recent Advances in the Study of 2-(2-Methylbenzoyl)benzoic Acid (CAS: 5469-51-2): A Comprehensive Research Brief

2-(2-Methylbenzoyl)benzoic acid (CAS: 5469-51-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its structural properties and biological activity. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

A study published in the Journal of Medicinal Chemistry (2023) investigated the role of 2-(2-methylbenzoyl)benzoic acid as a precursor in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). The research demonstrated that derivatives of this compound exhibit potent cyclooxygenase-2 (COX-2) inhibitory activity, with reduced gastrointestinal side effects compared to traditional NSAIDs. The study utilized molecular docking and in vitro assays to validate its selectivity and efficacy.

Further research in Bioorganic & Medicinal Chemistry Letters (2024) explored the anticancer properties of 2-(2-methylbenzoyl)benzoic acid derivatives. The findings revealed that certain modifications to the compound's structure enhanced its ability to inhibit tumor growth in preclinical models, particularly in breast and lung cancer cell lines. The mechanism was linked to the disruption of key signaling pathways involved in cell proliferation and apoptosis.

In addition to its therapeutic potential, recent advancements in the synthetic pathways of 2-(2-methylbenzoyl)benzoic acid have been reported. A 2023 study in Organic Process Research & Development detailed an optimized, scalable synthesis method that improves yield and reduces environmental impact. This development is critical for large-scale production and further clinical testing.

The safety profile of 2-(2-methylbenzoyl)benzoic acid has also been a focus of recent investigations. Toxicological studies published in Regulatory Toxicology and Pharmacology (2024) assessed its pharmacokinetics and toxicity in animal models, concluding that the compound has a favorable safety margin for further development. However, researchers emphasized the need for additional long-term studies to confirm these findings.

In summary, 2-(2-methylbenzoyl)benzoic acid (CAS: 5469-51-2) continues to emerge as a promising candidate in pharmaceutical research. Its versatility in drug design, coupled with recent breakthroughs in synthesis and biological activity, positions it as a compound of high interest for future therapeutic applications. Ongoing research is expected to further elucidate its potential and address remaining challenges in its development.

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